Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate
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Overview
Description
Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine derivative, which is then coupled with a benzoate ester under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate: shares similarities with other pyrazine derivatives and benzoate esters.
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-16(22)13-5-3-2-4-11(13)6-7-15(21)19-14-9-17-12(10-20)8-18-14/h2-5,8-9,20H,6-7,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLSVVHHPNALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)NC2=NC=C(N=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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